molecular formula C5H6N2 B372708 Dalfampridine CAS No. 504-24-5

Dalfampridine

Cat. No. B372708
CAS RN: 504-24-5
M. Wt: 94.11g/mol
InChI Key: NUKYPUAOHBNCPY-UHFFFAOYSA-N
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Description

Dalfampridine, also known as 4-aminopyridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS). It is available in a 10 mg tablet strength, formulated as an extended-release tablet for twice-daily oral administration . Dalfampridine is used to improve walking in people who have MS, a disease in which the nerves do not function properly and may cause weakness, numbness, loss of muscle coordination, and problems with vision, speech, and bladder control .


Molecular Structure Analysis

The molecular structure of Dalfampridine consists of a pyridine ring with an amino group at the 4-position . It is a small molecule with the chemical formula C5H6N2 .


Physical And Chemical Properties Analysis

Dalfampridine is a lipophilic potassium channel blocker and binds favorably to the open state than the closed state of the potassium channel in the CNS .

Scientific Research Applications

Pharmacology and Efficacy in Multiple Sclerosis

Dalfampridine, a broad-spectrum potassium channel blocker, has demonstrated efficacy in improving walking in patients with Multiple Sclerosis (MS). It is approved by the US Food and Drug Administration for this purpose. The drug works by blocking potassium channels, potentially restoring axonal conduction in demyelinated nerve fibers, a common issue in MS. Clinical trials have shown that dalfampridine can result in an average 25% increase in walking speed in more than one-third of MS patients who received the drug (Cornblath, Bienen, & Blight, 2012). Similar findings were reported by (Goodman & Hyland, 2010) and (Blight, Henney, & Cohen, 2014).

Impact on Walking Ability and Motor Function

Clinical studies have assessed the impact of dalfampridine on walking ability and motor function in MS patients. Extended-release dalfampridine was shown to improve walking speed and patient-reported perceptions of walking ability in some patients. It was generally well tolerated, and at the approved dose, the risk of seizure was not elevated relative to placebo or higher than the rate in the MS population (Goodman et al., 2010).

Long-Term Effects on Motoric and Cognitive Assessment Parameters

Dalfampridine has also shown positive short- and long-term effects on motoric and cognitive assessment parameters in an open-label observational study in a cohort of MS patients. This includes improvements in walking ability and reductions in motoric and cognitive fatigue (Ruck et al., 2014).

Future Directions

Dalfampridine exerts positive effects on walking ability, finger dexterity, and cognitive function . Treatment should be administered under the guidance of a physician or pharmacist given the higher incidence of adverse events . The medication serves as proof-of-concept that targeting axonal transmission can improve disability in multiple sclerosis .

properties

IUPAC Name

pyridin-4-amine
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InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
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InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID0023870
Record name 4-Aminopyridine
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Molecular Weight

94.11 g/mol
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Physical Description

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor.
Record name 4-Aminopyridine
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Boiling Point

273°C, 273 °C, 524.3 °F
Record name Dalfampridine
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Solubility

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol
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Density

1.2607
Record name 4-AMINOPYRIDINE
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Vapor Pressure

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C
Record name 4-Aminopyridine
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Mechanism of Action

In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page.
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Product Name

4-Aminopyridine

Color/Form

White crystals, Crystals, Fine white powder, Needles from benzene

CAS RN

504-24-5, 29212-32-6, 916979-36-7
Record name 4-Aminopyridine
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Melting Point

157-161°C, 159.0 °C, 604.4 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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